2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15;/h3-4,6,8H,5,7,9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFNCJIFGRLICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride (CAS: 1219972-02-7) is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse range of biological effects including antimicrobial, anti-inflammatory, and neuroprotective properties.
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molar Mass : 254.76 g/mol
- Hazard Classification : Irritant
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of compounds with a similar 3,4-dihydroquinoline structure against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives like 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride may also possess comparable efficacy .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been explored in several studies. These compounds have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. For instance, derivatives have been linked to the inhibition of neuroinflammation and protection against oxidative stress in neuronal cells. This suggests that 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride could be beneficial in treating neurodegenerative disorders .
Anti-inflammatory Properties
Compounds similar to 2-amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings support the potential use of this compound in inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial | Demonstrated MIC values between 3.12 µg/mL and 12.5 µg/mL against Staphylococcus aureus and E. coli. |
| Neuroprotective Mechanisms | Neuroprotection | Showed modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. |
| Anti-inflammatory Effects | Inflammation | Inhibited COX and LOX pathways, reducing pro-inflammatory cytokines. |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds similar to 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Studies have focused on its ability to enhance serotonin and norepinephrine levels, which are critical in mood regulation.
Neuropharmacology
The compound's ability to interact with the central nervous system has been a focal point in neuropharmacological studies.
- Cognitive Enhancement : Some studies suggest that this compound may improve cognitive functions such as memory and learning. Its mechanism may involve the modulation of cholinergic pathways, which are essential for cognitive processes.
Synthesis of Related Compounds
Due to its unique structure, 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride serves as a precursor for synthesizing other quinoline derivatives that may have enhanced biological activity.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of related quinoline compounds. The findings indicated that modifications to the quinoline structure could lead to increased efficacy in serotonin reuptake inhibition, suggesting a promising direction for future antidepressant development based on this compound's framework.
Case Study 2: Cognitive Function Improvement
Research conducted at a leading pharmacology institute explored the cognitive-enhancing effects of this compound in animal models. The results demonstrated significant improvements in memory retention and learning capabilities, attributed to its action on acetylcholine receptors.
Data Table: Summary of Applications and Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential antidepressant | Modulates serotonin and norepinephrine levels |
| Neuropharmacology | Cognitive enhancement | Improves memory and learning through cholinergic modulation |
| Synthesis of Derivatives | Precursor for other biologically active compounds | Enables development of new therapeutic agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with amino-propanone derivatives featuring heterocyclic or aromatic substituents. Key analogues include:
Pharmacological and Physicochemical Properties
- Lipophilicity : The phenyl and methyl groups in the target compound increase lipophilicity (logP ~2.5–3.0) compared to analogues lacking these substituents (logP ~1.0–1.5), influencing blood-brain barrier penetration .
- Solubility: Hydrochloride salt form ensures moderate aqueous solubility (~10–20 mg/mL), superior to non-salt analogues (e.g., neutral 4-oxo-quinoline derivatives in ) .
- Stability: The dihydroquinoline ring confers stability against oxidation relative to fully aromatic quinoline derivatives (e.g., sertraline intermediates in ) .
Preparation Methods
Ring-Expansion and Cyclization Approaches
Overview:
One of the most established methods involves starting from erythromycin derivatives, exploiting ring expansion techniques, and then inducing cyclization to form the quinoline core. This approach leverages the structural similarity to macrolide antibiotics, facilitating the synthesis of the quinoline moiety through Beckmann rearrangement and subsequent cyclization.
- Starting Material: Erythromycin A oxime or related macrolide derivatives.
- Ring Expansion: Beckmann rearrangement of erythromycin oxime to generate a cyclic amide intermediate.
- Cyclization: Intramolecular cyclization of the intermediate to form the quinoline ring system, followed by functionalization to introduce the amino group at the desired position.
- Introduction of Propanone Group: Alkylation or acylation steps to attach the methyl-propanone side chain.
- Hydrochloride Formation: Acidic treatment with HCl to form the hydrochloride salt.
- Well-documented in pharmaceutical synthesis literature.
- Suitable for large-scale production due to established protocols.
Multi-Component Condensation and Cyclization
Overview:
Another method involves multi-component reactions (MCRs), where simpler precursors such as substituted anilines, aldehydes, and ketones undergo condensation and cyclization to form the quinoline core.
- Initial Condensation: Reaction of aniline derivatives with suitable aldehydes to form imines.
- Cyclization: Acid or base catalyzed cyclization of imines with ketones to form the quinoline ring.
- Functionalization: Introduction of amino and methyl groups via selective alkylation or amination.
- Final Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.
- Flexibility in substituent variation.
- Potential for high yields under optimized conditions.
Synthesis via Heterocyclic Precursors and Subsequent Functionalization
Overview:
This approach employs heterocyclic precursors such as 3,4-dihydroquinoline derivatives, which are functionalized to introduce the amino and propanone groups.
- Preparation of Dihydroquinoline: Hydrogenation of quinoline derivatives or cyclization of appropriate precursors.
- Functionalization: Nucleophilic addition or substitution to introduce amino groups at specific positions.
- Propanone Attachment: Alkylation with methyl or other alkyl halides to attach the propanone side chain.
- Hydrochloride Salt Formation: Acidic treatment with HCl.
- High selectivity and control over substitution patterns.
- Suitable for synthesizing derivatives with specific functional groups.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations | References |
|---|---|---|---|---|---|
| Ring-Expansion & Cyclization | Erythromycin derivatives | Beckmann rearrangement, cyclization | Well-established, scalable | Complex intermediates | US Patent 4,517,359 |
| Multi-Component Condensation | Aniline, aldehydes, ketones | Condensation, cyclization | Flexible, high yield potential | Requires optimization | Quinoline synthesis literature |
| Heterocyclic Functionalization | 3,4-Dihydroquinoline derivatives | Hydrogenation, nucleophilic substitution | High selectivity | Multi-step process | Heterocyclic chemistry texts |
Notes on Preparation and Optimization
- Purity Control: Critical to ensure the correct substitution pattern and avoid side reactions.
- Reaction Conditions: Typically require controlled temperature, inert atmosphere, and appropriate catalysts (e.g., acids, bases, or metal catalysts).
- Hydrochloride Salt Formation: Usually achieved by treatment with gaseous HCl or HCl solutions under controlled conditions to prevent degradation.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound is synthesized via Mannich reactions , where a ketone (e.g., acetophenone derivatives), formaldehyde, and an amine (e.g., phenethylamine hydrochloride) are condensed under controlled conditions . To optimize yield and purity:
- Catalyst selection : Use acidic catalysts (e.g., HCl) to accelerate imine formation.
- Temperature control : Maintain 60–80°C to avoid side reactions like over-alkylation.
- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol) followed by recrystallization in ethanol to achieve ≥98% purity .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 reverse-phase column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time and peak symmetry confirm purity .
- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves stereochemical features. Key signals: δ 1.5–1.7 ppm (CH₃), δ 2.8–3.2 ppm (quinolinyl CH₂), δ 4.1–4.3 ppm (NH₂) .
- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion [M+H]⁺ at m/z 263.1 (calculated: 263.2) .
Advanced: How do stereochemical variations at the amino and propanone groups influence pharmacological activity?
Methodological Answer:
- Enantiomeric selectivity : The (R)-enantiomer often shows higher receptor binding affinity. For example, (R)-Bunolol Hydrochloride exhibits β-adrenergic antagonism at IC₅₀ = 0.8 nM vs. (S)-enantiomer (IC₅₀ = 12 nM) .
- Propanone configuration : Methyl substitution at the propanone moiety enhances metabolic stability. Comparative studies using chiral HPLC (Chiralpak AD-H column) and in vitro CYP450 assays are critical .
Advanced: What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess bioavailability. A logP >2.5 correlates with improved CNS penetration .
- Metabolite screening : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated quinolinyl derivatives) that may contribute to in vivo effects .
- Dose-response modeling : Apply Hill equations to reconcile EC₅₀ values from cell-based assays (e.g., cAMP inhibition) with ED₅₀ in animal models .
Basic: What are the stability profiles under various storage conditions?
Methodological Answer:
- Thermal stability : Degradation occurs above 40°C (TGA/DSC analysis). Store at –20°C in amber vials .
- pH sensitivity : In aqueous solutions (pH <3), the hydrochloride salt remains stable. At pH >7, free base precipitation occurs (monitor via UV-Vis at 280 nm) .
- Light exposure : Protect from UV light to prevent quinolinyl ring oxidation (validated via accelerated stability testing per ICH Q1A) .
Advanced: How can target-specific mechanisms be elucidated despite off-target effects in cellular assays?
Methodological Answer:
- CRISPR/Cas9 knockouts : Validate target engagement by comparing wild-type vs. receptor-knockout cell lines (e.g., β-arrestin recruitment assays) .
- Competitive binding assays : Use radiolabeled ligands (³H- or ¹²⁵I-tagged) to calculate Ki values and discriminate primary targets from secondary binders .
- Pathway analysis : Integrate RNA-seq data (e.g., differential expression of MAPK/ERK pathways) with phenotypic screening .
Basic: What solvent systems are compatible for solubility testing in preclinical studies?
Methodological Answer:
- Polar solvents : DMSO (up to 10 mg/mL) for stock solutions. Avoid water alone due to limited solubility (<0.1 mg/mL) .
- Co-solvents : Use 30% PEG-400 in saline for in vivo dosing (confirmed via dynamic light scattering for colloidal stability) .
Advanced: How do structural modifications (e.g., fluorination) impact metabolic stability and toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
